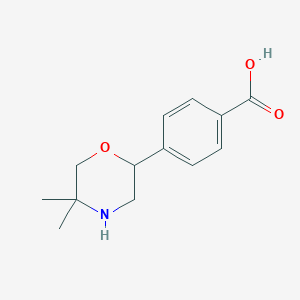

4-(5,5-Dimethylmorpholin-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-(5,5-dimethylmorpholin-2-yl)benzoic acid |

InChI |

InChI=1S/C13H17NO3/c1-13(2)8-17-11(7-14-13)9-3-5-10(6-4-9)12(15)16/h3-6,11,14H,7-8H2,1-2H3,(H,15,16) |

InChI Key |

NDTVOZWHNASHBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CN1)C2=CC=C(C=C2)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 5,5 Dimethylmorpholin 2 Yl Benzoic Acid

Retrosynthetic Analysis of the 4-(5,5-Dimethylmorpholin-2-yl)benzoic Acid Architecture

A retrosynthetic analysis of this compound allows for the logical disassembly of the molecule into simpler, more readily available starting materials.

Key Disconnections and Precursor Identification

The primary disconnection points in the target molecule are the C-N and C-O bonds of the morpholine (B109124) ring and the C-C bond connecting the morpholine ring to the benzoic acid moiety.

A plausible retrosynthetic approach (Figure 1) involves a disconnection of the morpholine ring through a cyclization reaction. This leads to a key acyclic precursor, an amino alcohol. Specifically, the disconnection of the N4-C3 and O1-C2 bonds suggests a precursor such as 2-amino-1-(4-carboxyphenyl)ethanol derivative substituted at the nitrogen with a group that can form the C5-C6 portion of the ring.

Another key disconnection is the C2-aryl bond. This suggests a strategy where the 5,5-dimethylmorpholine core is formed first, followed by the introduction of the 4-carboxyphenyl group at the C2 position. This approach would require a regioselective functionalization of the C2 position of the morpholine ring.

Based on these disconnections, the following key precursors can be identified:

1-(4-cyanophenyl)-2-( (2-hydroxy-2-methylpropyl)amino)ethan-1-one : This precursor contains all the necessary atoms for the target molecule, with the cyano group serving as a precursor to the carboxylic acid.

2-amino-2-methylpropan-1-ol : A simple and commercially available building block for the C5 and C6 portion of the morpholine ring.

A 2-bromo-1-(4-cyanophenyl)ethan-1-one derivative : This could react with an amino alcohol to form the morpholine ring.

5,5-dimethylmorpholine : A core structure that could be functionalized at the C2 position.

Figure 1: Retrosynthetic Analysis of this compound

Stereochemical Considerations for the Morpholine C2 Chiral Center

The C2 position of the morpholine ring is a chiral center. Therefore, any viable synthetic strategy must address the stereochemical outcome of the reaction. There are several approaches to achieve stereocontrol:

Use of a Chiral Precursor : Starting the synthesis with an enantiomerically pure amino alcohol precursor would introduce chirality into the molecule from the outset. For instance, a chiral 2-amino-1-(4-cyanophenyl)ethanol could be used.

Asymmetric Synthesis : Employing a stereoselective reaction to create the C2 chiral center. This could involve an asymmetric reduction of a ketone precursor or a chiral catalyst in the cyclization step.

Chiral Resolution : Synthesizing the target molecule as a racemic mixture and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Construction of the 5,5-Dimethylmorpholine Core

The formation of the 5,5-dimethylmorpholine ring is a critical step in the synthesis.

Cyclization Reactions for Morpholine Ring Formation

The most common method for synthesizing morpholines is the cyclization of amino alcohols. chemrxiv.org One plausible route involves the reaction of a 2-aminoethanol derivative with an appropriate electrophile to form the six-membered ring. For the target molecule, the reaction of a precursor like 1-(4-cyanophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol via an intramolecular cyclization would yield the desired morpholine core. This cyclization can often be promoted by acid or base catalysis.

A potential synthetic route is the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone. nih.gov The intermediate hydroxyaminoketone can then spontaneously cyclize to form the tetrahydro-1,4-oxazine ring. nih.gov

Stereocontrolled Introduction of Geminal Dimethyl Groups at C5

The introduction of the gem-dimethyl group at the C5 position can be achieved by using a starting material that already contains this functionality. 2-amino-2-methylpropan-1-ol is an ideal and readily available precursor for this purpose. The presence of the gem-dimethyl group can also facilitate the cyclization reaction through the Thorpe-Ingold effect, which accelerates intramolecular reactions by decreasing the bond angle between the reacting groups. lucp.net

Table 1: Potential Cyclization Strategies for 5,5-Dimethylmorpholine Core

| Precursor 1 | Precursor 2 | Reaction Type | Conditions | Expected Product |

|---|---|---|---|---|

| 2-amino-2-methylpropan-1-ol | 2-bromo-1-(4-cyanophenyl)ethan-1-one | Nucleophilic substitution followed by intramolecular cyclization | Base (e.g., K2CO3), solvent (e.g., acetonitrile), heat | 2-(4-cyanophenyl)-5,5-dimethylmorpholin-2-ol |

Regioselective Functionalization for Benzoic Acid Attachment at C2

If the synthetic strategy involves forming the 5,5-dimethylmorpholine ring first, a subsequent regioselective functionalization at the C2 position is necessary. This is a challenging step as the C2 and C3 positions adjacent to the heteroatoms are both potentially reactive.

One possible approach is a direct C-H arylation reaction. While not specifically reported for 5,5-dimethylmorpholine, palladium-catalyzed C-H arylation has been used to functionalize other heterocyclic systems. This would involve reacting 5,5-dimethylmorpholine with a suitable aryl halide, such as 4-bromobenzonitrile, in the presence of a palladium catalyst and a suitable ligand. The cyano group can then be hydrolyzed to the carboxylic acid in a subsequent step.

Another strategy could involve the synthesis of a 2-hydroxy-2-aryl-morpholine derivative, which can be achieved by the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone. nih.gov The resulting hydroxyl group at the C2 position could then be a handle for further functionalization or elimination to an enamine followed by other transformations.

Table 2: Potential C2-Functionalization Strategies

| Starting Material | Reagent | Catalyst/Conditions | Intermediate Product | Subsequent Steps |

|---|---|---|---|---|

| 5,5-dimethylmorpholine | 4-bromobenzonitrile | Pd catalyst (e.g., Pd(OAc)2), ligand (e.g., phosphine), base | 4-(5,5-dimethylmorpholin-2-yl)benzonitrile | Hydrolysis of the nitrile to carboxylic acid |

Coupling Reactions for Integrating the Benzoic Acid Moiety

The introduction of the 4-carboxyphenyl group at the 2-position of the 5,5-dimethylmorpholine scaffold is a critical step in the synthesis of the target compound. Carbon-carbon bond formation methodologies are paramount for this transformation.

Carbon-Carbon Bond Formation Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of aryl-heterocycle bonds. In the context of synthesizing this compound, a plausible strategy involves the coupling of a pre-functionalized 5,5-dimethylmorpholine derivative with a suitable benzoic acid precursor.

For instance, a Suzuki-Miyaura coupling could be envisioned between a 2-halo-5,5-dimethylmorpholine and 4-(dihydroxyboryl)benzoic acid or its corresponding ester. The Heck reaction offers an alternative route, potentially coupling a 5,5-dimethyl-2,3-dihydromorpholine with a 4-halobenzoic acid derivative. The Sonogashira coupling, while typically used for forming carbon-carbon triple bonds, could be adapted in a multi-step sequence to introduce the benzoic acid moiety.

Recent advancements in photocatalysis also present a viable method for the synthesis of 2-aryl morpholines through a diastereoselective annulation strategy. nih.gov This approach could potentially be adapted to incorporate a benzoic acid derivative directly. Furthermore, copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines, offering another potential avenue for the construction of the target molecule. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

The efficiency and selectivity of these coupling reactions are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of catalyst, ligand, base, solvent, and temperature.

The following table summarizes key parameters that are typically optimized for common palladium-catalyzed cross-coupling reactions:

| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Sonogashira Coupling |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂, PdCl₂, Pd/C | PdCl₂(PPh₃)₂, CuI (co-catalyst) |

| Ligand | Triphenylphosphine, dppf, SPhos | Triphenylphosphine, P(o-tol)₃ | Triphenylphosphine |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, K₂CO₃, NaOAc | Et₃N, Piperidine, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water | DMF, NMP, Acetonitrile | Toluene, THF, DMF |

| Temperature | Room Temperature to Reflux | 80-140 °C | Room Temperature to 100 °C |

Stereoselective Synthesis Approaches for Enantiomerically Pure this compound

The presence of a stereocenter at the C2 position of the morpholine ring necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure this compound.

Chiral Auxiliary-Mediated Synthesis

One established strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. For the synthesis of chiral morpholines, chiral amino alcohols can serve as effective starting materials, where the inherent chirality of the amino alcohol directs the formation of the new stereocenter during the ring-closing step.

Asymmetric Catalysis in Morpholine Ring Construction

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the construction of chiral morpholines, several catalytic asymmetric methods have been reported.

Rhodium-catalyzed asymmetric hydrogenation of unsaturated morpholine precursors has been shown to produce 2-substituted chiral morpholines with high enantioselectivity. nih.gov Molybdenum-catalyzed asymmetric allylic alkylation represents another powerful tool for the construction of enantioenriched building blocks that could be converted to the desired morpholine. Furthermore, rhodium-catalyzed direct arylation of phosphines with aryl bromides could be explored for the C-H functionalization of a pre-formed morpholine ring. nih.gov

The following table provides an overview of different catalytic systems used in the asymmetric synthesis of chiral heterocycles:

| Catalyst System | Reaction Type | Key Features |

| Rhodium/Chiral Phosphine | Asymmetric Hydrogenation | High enantioselectivity for the reduction of C=C bonds. |

| Molybdenum/Chiral Ligand | Asymmetric Allylic Alkylation | Formation of C-C bonds with high enantiocontrol. |

| Copper/Chiral Ligand | Asymmetric Arylation | Enantioselective formation of C-Aryl bonds. nih.gov |

| Palladium/Chiral Ligand | Asymmetric Amination | Enantioselective formation of C-N bonds. |

Biocatalytic Approaches for Chiral Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can perform reactions with high enantio- and regioselectivity under mild conditions. For the synthesis of enantiomerically pure this compound, a biocatalytic approach could involve the kinetic resolution of a racemic mixture of the final compound or a key intermediate. Alternatively, the desymmetrization of a prochiral precursor using an appropriate enzyme could directly yield the desired enantiomer.

Diastereomeric and Enantiomeric Resolution Techniques for this compound

The presence of a stereocenter in the morpholine ring of this compound necessitates the use of resolution techniques to separate its enantiomers. The biological activity of chiral molecules often resides in one specific enantiomer, making the development of efficient resolution methods a critical aspect of its chemical development.

A classical and widely used method for the resolution of racemates is the formation of diastereomeric salts. This technique involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent. In the case of this compound, which is a carboxylic acid, chiral bases would be the appropriate resolving agents. The resulting diastereomeric salts possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

The general principle involves dissolving the racemic acid and a sub-stoichiometric amount of a chiral base in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. The choice of the chiral resolving agent and the solvent system is critical for achieving efficient separation. Common chiral bases used for the resolution of carboxylic acids include brucine, strychnine, and synthetic amines like (R)- or (S)-1-phenylethylamine. The selection of the optimal chiral base and solvent often requires empirical screening. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to protonate the carboxylic acid and remove the chiral base.

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

For the separation of acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. These CSPs can be coated or immobilized on a silica support. The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent (like hexane or heptane) and a polar modifier (like an alcohol), is crucial for achieving good resolution.

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It often provides faster separations and is considered a "greener" technique due to the reduced use of organic solvents.

The development of a chiral HPLC or SFC method for this compound would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. Although a specific method for this compound is not documented, numerous studies have reported the successful chiral separation of various carboxylic acids and morpholine derivatives using these techniques nih.govnih.gov.

Table 1: Common Chiral Stationary Phases for HPLC and SFC

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Applications |

| Polysaccharide-based (cellulose and amylose derivatives) | Chiralcel, Chiralpak | Broad range of chiral compounds, including acids, amines, and neutral compounds. |

| Pirkle-type (π-acidic or π-basic) | Whelk-O, Regis | Aromatic compounds, compounds with π-electron systems. |

| Macrocyclic glycopeptides | Chirobiotic V, T | Amino acids, peptides, and other polar compounds. |

| Crown ethers | Crownpak | Primary amines and amino acids. |

Beyond diastereomeric salt formation, other crystallization-based methods can be employed for the resolution of enantiomers. Preferential crystallization, also known as resolution by entrainment, involves the selective crystallization of one enantiomer from a supersaturated solution of the racemate. This method is applicable to conglomerates, which are crystalline solids that are a physical mixture of separate crystals of the two enantiomers.

Another technique is the use of a chiral auxiliary that is covalently bonded to the racemic mixture to form diastereomers. These diastereomers can then be separated by crystallization, and the auxiliary can be subsequently cleaved to yield the pure enantiomers.

The feasibility of these methods for this compound would depend on its solid-state properties. A thorough investigation of its crystallization behavior and screening for conglomerate formation would be necessary to explore the potential of preferential crystallization. A patent describing a selective crystallization of a morpholine derivative with a chiral acid highlights the industrial applicability of crystallization-based resolution for this class of compounds google.com.

Synthetic Transformations and Derivatization of this compound

The chemical structure of this compound offers multiple sites for synthetic modification, allowing for the generation of a library of derivatives with potentially diverse properties. The carboxylic acid functionality and the secondary amine in the morpholine ring are the primary handles for derivatization.

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functionalities, most notably esters and amides.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common approach masterorganicchemistry.com. The reaction is typically performed at elevated temperatures, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction masterorganicchemistry.com. Alternatively, the carboxylic acid can be activated using reagents such as thionyl chloride or oxalyl chloride to form the acid chloride, which then readily reacts with an alcohol to give the ester. Coupling agents like dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also facilitate the direct esterification with alcohols under milder conditions researchgate.net. The use of modified montmorillonite K10 as a solid acid catalyst has also been reported for the solvent-free esterification of substituted benzoic acids ijstr.org.

Amidation: The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct thermal amidation by heating the carboxylic acid and amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated. This can be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These reagents, often in the presence of an additive like HOBt (Hydroxybenzotriazole), facilitate the formation of an amide bond under mild conditions. Titanium tetrachloride (TiCl4) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines nih.gov.

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions |

| Esterification | H₂SO₄, Alcohol | Reflux |

| SOCl₂, Alcohol | Room temperature to reflux | |

| DCC, DMAP, Alcohol | Room temperature | |

| DMTMM, Alcohol | Room temperature | |

| Amidation | HATU, DIPEA, Amine | Room temperature |

| EDC, HOBt, Amine | Room temperature | |

| TiCl₄, Pyridine, Amine | Elevated temperature |

The secondary amine in the morpholine ring of this compound is a nucleophilic center that can undergo various functionalization reactions, such as N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the morpholine nitrogen can be achieved by reacting the compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base, such as potassium carbonate or triethylamine, serves to deprotonate the secondary amine, increasing its nucleophilicity. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Reductive amination is another method for N-alkylation, where the morpholine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, suggesting the potential for modern, milder alkylation methods nih.gov.

N-Acylation: The morpholine nitrogen can be acylated by reaction with an acyl chloride or an acid anhydride in the presence of a base. This reaction leads to the formation of an N-acyl derivative, which is an amide. The conditions are generally mild, and the reactions often proceed to high yields. Enzymatic acylation has also been explored for related structures, offering a biocatalytic approach to N-functionalization nih.gov.

These synthetic transformations allow for the systematic modification of the structure of this compound, which is essential for structure-activity relationship (SAR) studies and the development of analogues with tailored properties.

Aromatic Substitutions on the Benzoic Acid Ring

The introduction of new functional groups onto the benzoic acid ring of this compound is governed by the principles of electrophilic and nucleophilic aromatic substitution. The reactivity of the aromatic ring and the position (regioselectivity) of the incoming substituent are dictated by the electronic properties of the two groups already present: the carboxylic acid group (-COOH) and the 5,5-dimethylmorpholin-2-yl group.

Analysis of Substituent Directing Effects

The outcome of aromatic substitution reactions on this molecule is determined by the interplay of the directing effects of its existing substituents.

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group (EWG) and acts as a deactivating, meta-director for electrophilic aromatic substitution (SEAr). wikipedia.orgorganicchemistrytutor.com It withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.comquora.com This deactivation is most pronounced at the ortho and para positions, making the meta positions (relative to the carboxyl group) the most likely sites for electrophilic attack. youtube.comquora.com

5,5-Dimethylmorpholin-2-yl Group: This substituent is analogous to an N-alkylamino group attached to the aromatic ring. The nitrogen atom possesses a lone pair of electrons that it can donate into the ring via resonance. This makes it an electron-donating group (EDG), which activates the ring towards electrophilic attack. wikipedia.orgleah4sci.com Activating groups that donate electrons through resonance are powerful ortho, para-directors. libretexts.orgulethbridge.ca They stabilize the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. ulethbridge.ca

Combined Influence and Predicted Regioselectivity

In this compound, the activating ortho, para-directing morpholinyl group is positioned para to the deactivating meta-directing carboxylic acid group. Their directing influences are synergistic. The positions ortho to the activating morpholinyl group are the same as the positions meta to the deactivating carboxyl group. Therefore, electrophilic substitution is strongly directed to the positions labeled 3 and 5 on the benzoic acid ring. The powerful activating effect of the nitrogen's lone pair is expected to overcome the deactivating effect of the carboxyl group, making the ring more reactive than benzoic acid itself.

Figure 1.

Figure 1.Electrophilic Aromatic Substitution (SEAr) Reactions

Several key electrophilic aromatic substitution reactions could be applied to modify the benzoic acid ring. wikipedia.org

Nitration: Introducing a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comtruman.edu This reaction generates the highly electrophilic nitronium ion (NO₂⁺). For this compound, this reaction is predicted to yield primarily 4-(5,5-Dimethylmorpholin-2-yl)-3-nitrobenzoic acid. Under more forcing conditions, dinitration could potentially occur to give the 3,5-dinitro derivative. quora.com

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) can be accomplished by treating the compound with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). This reaction would be expected to produce 4-(5,5-Dimethylmorpholin-2-yl)-3-bromobenzoic acid or its chloro-analogue.

Sulfonation: The addition of a sulfonic acid group (-SO₃H) is typically carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). This reaction is reversible and would likely yield 4-(5,5-Dimethylmorpholin-2-yl)-3-sulfobenzoic acid.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming new carbon-carbon bonds. wikipedia.org However, these reactions are generally not successful on strongly deactivated rings. curlyarrows.comgauthmath.com The presence of the deactivating carboxylic acid group, and the fact that the nitrogen atom in the morpholine ring can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), would likely inhibit these reactions. quora.comchegg.com Therefore, Friedel-Crafts reactions are not considered a viable strategy for direct substitution on this molecule.

The following table summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.

| Reaction Type | Typical Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-(5,5-Dimethylmorpholin-2-yl)-3-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-Bromo-4-(5,5-dimethylmorpholin-2-yl)benzoic acid |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 3-Chloro-4-(5,5-dimethylmorpholin-2-yl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | 4-(5,5-Dimethylmorpholin-2-yl)-3-sulfobenzoic acid |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is generally not feasible on this molecule. SNAr reactions require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The parent compound, this compound, does not meet these criteria. However, if the ring were first substituted with a nitro group via electrophilic substitution and then converted to a derivative with a suitable leaving group, subsequent nucleophilic substitution could become a viable synthetic route.

Advanced Structural Elucidation and Analytical Characterization of 4 5,5 Dimethylmorpholin 2 Yl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the precise architecture of organic molecules. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides granular information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environment and Coupling Analysis

Proton (¹H) NMR spectroscopy of 4-(5,5-Dimethylmorpholin-2-yl)benzoic acid is anticipated to reveal a distinct set of signals corresponding to each unique proton environment. The aromatic protons of the benzoic acid ring are expected to appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the morpholine (B109124) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The gem-dimethyl groups at the C5 position of the morpholine ring are expected to produce two singlets, or a single singlet if their magnetic environments are equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.9 - 8.1 | Doublet | 8.0 - 9.0 |

| H-3', H-5' (Aromatic) | 7.4 - 7.6 | Doublet | 8.0 - 9.0 |

| H-2 (Morpholine) | 4.5 - 4.7 | Doublet of Doublets | 10.0 - 11.0, 3.0 - 4.0 |

| H-3a (Morpholine) | 3.8 - 4.0 | Doublet of Doublets | 11.0 - 12.0, 3.0 - 4.0 |

| H-3b (Morpholine) | 3.0 - 3.2 | Doublet of Doublets | 11.0 - 12.0, 10.0 - 11.0 |

| H-6a (Morpholine) | 3.6 - 3.8 | Doublet | 12.0 - 13.0 |

| H-6b (Morpholine) | 2.8 - 3.0 | Doublet | 12.0 - 13.0 |

| 5-CH₃ (axial) | 1.1 - 1.3 | Singlet | N/A |

| 5-CH₃ (equatorial) | 0.9 - 1.1 | Singlet | N/A |

| COOH | 12.0 - 13.0 | Broad Singlet | N/A |

Note: The predicted values are based on analogous structures and theoretical calculations. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton and Hybridization States

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons showing lower intensity. The carbons of the morpholine ring and the gem-dimethyl groups will resonate in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-1' (Aromatic) | 145 - 150 |

| C-4' (Aromatic) | 130 - 135 |

| C-2', C-6' (Aromatic) | 128 - 130 |

| C-3', C-5' (Aromatic) | 115 - 120 |

| C-2 (Morpholine) | 75 - 80 |

| C-6 (Morpholine) | 65 - 70 |

| C-3 (Morpholine) | 50 - 55 |

| C-5 (Morpholine) | 30 - 35 |

| 5-CH₃ (gem-dimethyl) | 20 - 25 |

Note: The predicted values are based on analogous structures and theoretical calculations. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6') and within the morpholine ring spin systems (e.g., H-2 with H-3 protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, a correlation between the H-2 proton of the morpholine ring and the C-4' of the benzoic acid would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the morpholine ring, for instance, by observing through-space interactions between the H-2 proton and one of the gem-dimethyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact molecular formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), the elemental composition can be deduced, which is a fundamental step in structure confirmation. For the target molecule (C₁₃H₁₇NO₃), the expected exact mass would be calculated and compared to the experimental value.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₁₈NO₃⁺ | 236.1281 |

| [M+Na]⁺ | C₁₃H₁₇NNaO₃⁺ | 258.1101 |

| [M-H]⁻ | C₁₃H₁₆NO₃⁻ | 234.1136 |

Note: These are theoretical exact masses. Experimental values should be within a few parts per million (ppm) of these values.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable insights into the molecular structure. The fragmentation of deprotonated benzoic acids can sometimes involve complex rearrangements. sci-hub.se

For this compound, key fragmentation pathways would likely involve the cleavage of the morpholine ring and the loss of small neutral molecules from the benzoic acid moiety.

Table 4: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 236.1 | 218.1 | H₂O | Loss of water from the carboxylic acid |

| 236.1 | 192.1 | CO₂ | Loss of carbon dioxide |

| 236.1 | 135.1 | C₅H₁₀NO | Cleavage of the morpholine ring |

| 236.1 | 121.0 | C₆H₁₃NO | Benzoic acid fragment |

Note: The fragmentation pattern is predictive and would require experimental verification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques employed to identify functional groups and probe the vibrational modes of a molecule. For this compound, the spectra would be characterized by a combination of vibrations from the benzoic acid moiety, the dimethylmorpholine ring, and the substituent groups.

The IR spectrum is expected to exhibit a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹, respectively.

The morpholine ring vibrations would contribute to the spectrum with C-N and C-O-C stretching bands. The C-N stretching vibrations of the tertiary amine within the morpholine ring are anticipated in the 1250-1020 cm⁻¹ range. The ether C-O-C stretching vibration would likely produce a strong band between 1150 and 1085 cm⁻¹. The presence of the gem-dimethyl group on the morpholine ring would be indicated by characteristic C-H bending vibrations around 1380 cm⁻¹ and 1365 cm⁻¹.

Aromatic C-H stretching vibrations from the benzene ring are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear as a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring could be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzene ring and the C-C backbone of the morpholine ring would be expected to show strong Raman signals. For instance, the aromatic ring breathing mode would be a prominent feature.

A hypothetical summary of the expected key vibrational bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1725-1700 | Moderate |

| Benzene Ring | C-H stretch | >3000 | Strong |

| Benzene Ring | C=C stretch | 1600-1450 | Strong |

| Morpholine | C-N stretch | 1250-1020 | Moderate |

| Morpholine | C-O-C stretch | 1150-1085 | Moderate |

| Gem-dimethyl | C-H bend | ~1380, ~1365 | Moderate |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The crystal packing is likely to be dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. nih.gov This is a common motif for carboxylic acids in the solid state. The O-H···O hydrogen bond distances in these dimers are typically in the range of 2.6-2.7 Å.

Precise bond lengths and angles for the entire molecule would be obtained. For instance, the C=O and C-O bond lengths of the carboxylic acid group would be around 1.22 Å and 1.31 Å, respectively, though these can be influenced by the hydrogen bonding environment. The C-N and C-O bond lengths within the morpholine ring would also be determined with high precision.

A representative table of expected bond lengths for key structural fragments is provided below, based on typical values for similar molecular structures.

| Bond | Expected Bond Length (Å) |

| C=O (Carboxylic Acid) | ~1.22 |

| C-O (Carboxylic Acid) | ~1.31 |

| C-C (Aromatic) | ~1.39 |

| C-N (Morpholine) | ~1.47 |

| C-O (Morpholine) | ~1.43 |

Co-crystallization involves crystallizing the target molecule with a second component, known as a co-former, to form a new crystalline solid with a defined stoichiometric ratio. For this compound, co-crystallization studies could be employed to investigate its intermolecular interactions with other molecules, such as active pharmaceutical ingredients or other organic compounds.

The carboxylic acid group of the target molecule is a strong hydrogen bond donor and acceptor, making it an excellent candidate for forming co-crystals with a variety of co-formers, particularly those containing basic nitrogen atoms (e.g., pyridines, amides). The morpholine ring, with its ether oxygen and tertiary nitrogen, can also participate in hydrogen bonding.

X-ray diffraction analysis of the resulting co-crystals would reveal the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the formation of the co-crystal. This information is valuable for understanding molecular recognition phenomena and for the design of new solid forms with tailored physicochemical properties.

Chiroptical Spectroscopic Techniques (CD/ORD) for Enantiomeric Purity and Absolute Stereochemistry Determination

This compound possesses a stereocenter at the C2 position of the morpholine ring, meaning it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are related to the electronic transitions of the chromophores in the molecule, primarily the benzoic acid group, and their spatial relationship to the chiral center.

By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration (e.g., (R) or (S)), the absolute stereochemistry of the synthesized compound can be determined. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for assessing enantiomeric purity.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of a specific enantiomer and can be used to determine the absolute configuration and enantiomeric purity.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and phase behavior of a material.

TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would reveal its decomposition temperature. A sharp weight loss in the thermogram would indicate the temperature at which the compound begins to degrade. The absence of significant weight loss at lower temperatures would suggest that the compound is not a hydrate (B1144303) and is thermally stable up to its decomposition point.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram would show endothermic or exothermic peaks corresponding to thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, a sharp endothermic peak would be expected at its melting point. The enthalpy of fusion can also be determined from the area of the melting peak. The presence of multiple peaks could indicate the existence of different polymorphic forms.

A hypothetical summary of the type of data obtained from these analyses is presented below.

| Thermal Analysis Technique | Information Obtained |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (°C), Thermal Stability |

| Differential Scanning Calorimetry (DSC) | Melting Point (°C), Enthalpy of Fusion (J/g), Polymorphic Transitions |

Computational Chemistry and Molecular Modeling of 4 5,5 Dimethylmorpholin 2 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of properties, from molecular geometry to reactivity indices, providing a granular view of a molecule's character at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for exploring the conformational landscapes and determining the relative stabilities of different isomers of a molecule like 4-(5,5-Dimethylmorpholin-2-yl)benzoic acid.

The conformational flexibility of this compound arises from the rotational freedom around the single bond connecting the morpholine (B109124) and benzoic acid rings, as well as the puckering of the morpholine ring itself. The dimethyl substitution on the morpholine ring introduces specific steric constraints that influence the preferred conformations. DFT calculations can map the potential energy surface by systematically rotating key dihedral angles and calculating the energy of the resulting geometries. This process identifies low-energy conformers, which are the most likely to be populated at equilibrium.

Table 1: Theoretical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial Chair | 180° | 0.00 |

| Axial Chair | 60° | +2.5 |

| Equatorial Boat | 180° | +5.8 |

| Axial Boat | 60° | +8.2 |

Note: These are illustrative data based on typical DFT calculations for similar substituted morpholine systems.

The stability of different isomers, such as enantiomers arising from the chiral center at the C2 position of the morpholine ring, can also be assessed. DFT calculations would confirm that while the (R) and (S) enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules would differ.

The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. bamu.ac.in

DFT calculations can visualize the spatial distribution of these frontier orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring and the oxygen atom of the morpholine moiety. The LUMO is likely to be distributed over the benzoic acid ring, particularly the carboxylic acid group, which can act as an electron acceptor.

A low HOMO-LUMO gap would suggest higher chemical reactivity. Quantum chemical calculations can provide precise energy values for these orbitals, allowing for the calculation of various reactivity descriptors, as shown in the table below.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating capacity |

| LUMO Energy | -1.5 | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity indicator |

| Ionization Potential | 6.8 | Energy required to remove an electron |

| Electron Affinity | 1.5 | Energy released upon adding an electron |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

Furthermore, the analysis of charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for predicting how the molecule will interact with its environment and potential biological targets.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Theoretical Binding Interactions

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the exploration of conformational dynamics and the theoretical interactions with other molecules, such as solvents or biological macromolecules.

The flexibility of this compound is a key determinant of its behavior. MD simulations can track the conformational changes of the molecule in a simulated environment, such as in a box of water molecules. This provides insights into the accessible conformations and the transitions between them. The morpholine ring can pucker between different chair and boat forms, and the benzoic acid group can rotate. MD simulations can quantify the timescales and frequencies of these motions.

Solvent effects are crucial for understanding a molecule's behavior in a biological context. Water molecules, for instance, can form hydrogen bonds with the carboxylic acid group and the oxygen and nitrogen atoms of the morpholine ring. These interactions can influence the conformational preferences of the molecule. MD simulations explicitly model these solvent-solute interactions, providing a more realistic picture of the molecule's dynamics in solution compared to gas-phase calculations.

MD simulations are invaluable for studying the theoretical interactions between a ligand, such as this compound, and a potential biological target, like an enzyme or receptor. After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the ligand-protein complex.

These simulations can assess the stability of the binding pose over time. If the ligand remains stably bound in the active site throughout the simulation, it suggests a favorable interaction. The simulation can also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to the binding affinity. The dynamic nature of the simulation allows for the observation of how the ligand and protein adapt to each other's presence, a phenomenon known as "induced fit."

Table 3: Illustrative MD Simulation Analysis of Ligand-Target Complex

| Parameter | Observation | Implication |

|---|---|---|

| Root Mean Square Deviation (RMSD) of Ligand | Low and stable | Stable binding pose |

| Number of Hydrogen Bonds | Consistently high | Strong hydrogen bonding interactions |

| Solvent Accessible Surface Area (SASA) of Ligand | Low | Ligand is well-buried in the binding pocket |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | Low in binding site | Binding site remains stable upon ligand binding |

Note: This table represents typical data that would be generated from an MD simulation of a ligand-protein complex.

Mechanistic Investigations of 4 5,5 Dimethylmorpholin 2 Yl Benzoic Acid Reactivity and Interactions

Study of Reaction Mechanisms in the Synthesis of 4-(5,5-Dimethylmorpholin-2-yl)benzoic Acid

The synthesis of substituted morpholines is a well-established field in organic chemistry, with various methodologies developed to control regioselectivity and stereoselectivity. organic-chemistry.org For a compound such as this compound, which features substitution at the C2 and C5 positions of the morpholine (B109124) ring, several synthetic strategies can be envisaged.

The construction of the morpholine ring often involves the formation of C-N and C-O bonds, frequently facilitated by metal catalysts. Palladium-catalyzed reactions, for instance, are pivotal in the synthesis of substituted morpholines. nih.gov A plausible synthetic route could involve a palladium-catalyzed carboamination reaction, which is a key step in creating cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

In such a reaction, the catalyst, often a palladium(II) acetate/phosphine ligand system, plays a crucial role. The reaction mechanism likely proceeds through a series of well-defined intermediates. nih.gov The process would initiate with the oxidative addition of an aryl bromide (containing the benzoic acid moiety) to a Pd(0) complex. nih.gov Subsequent coordination of the amine substrate would lead to the formation of a palladium(aryl)(amido) complex. nih.gov This key intermediate would then undergo an intramolecular aminopalladation, followed by reductive elimination to yield the final morpholine product. nih.gov

Alternative catalytic systems, such as those employing indium(III) or zinc chloride, have also been reported for the synthesis of C3-substituted morpholines and morpholin-2-ones, highlighting the diversity of catalytic approaches available. researchgate.net Photocatalytic methods are also emerging as a powerful tool for the synthesis of substituted morpholines, proceeding through radical cation intermediates. nih.gov

Table 1: Potential Catalytic Systems for the Synthesis of Substituted Morpholines

| Catalyst System | Key Reaction Type | Potential Intermediates | Reference |

|---|---|---|---|

| Pd(OAc)₂ / P(2-furyl)₃ | Carboamination | Palladium(aryl)(amido) complex | nih.gov |

| Palladium / Lewis Acid | Hydroamination | Aminoalkene palladium complex | rsc.org |

| Indium(III) salts | Cyclization | Aza-quaternary center intermediate | researchgate.net |

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules. For this compound, the stereocenter at C2 of the morpholine ring would require a stereoselective synthesis. Several strategies have been developed for the stereoselective synthesis of trans-2,5-disubstituted morpholines, often starting from enantiomerically pure precursors like epoxides and amino alcohols. acs.orgnih.gov

One established method involves the reaction of an enantiopure epoxide with an amino alcohol. The subsequent steps would involve selective protection of the resulting amino diol, followed by regioselective activation of one of the hydroxyl groups to facilitate ring closure. acs.org The choice of protecting groups and the conditions for the cyclization step are crucial for controlling the stereochemical outcome.

Palladium-catalyzed hydroamination has also been demonstrated as a key step in the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org In this approach, the aziridine (B145994) is selectively opened by an unsaturated alcohol nucleophile in the presence of a Lewis acid catalyst. rsc.org The subsequent palladium-catalyzed hydroamination of the resulting aminoalkene proceeds with high diastereoselectivity, yielding the morpholine as a single diastereomer. rsc.org The stereochemical outcome is often dictated by the geometry of the transition state during the cyclization step. nih.gov

Mechanistic Probes for Investigating Enzyme-Ligand Interactions (in vitro, without specific outcomes)

The presence of both a benzoic acid moiety and a morpholine ring in this compound suggests its potential to interact with biological targets such as enzymes. nih.govontosight.aipreprints.org Benzoic acid derivatives are known to act as enzyme inhibitors, and the morpholine group can contribute to binding and modulate pharmacokinetic properties. nih.govnih.govresearchgate.netnih.gov In vitro studies are essential to elucidate the nature of these interactions.

Enzyme kinetics studies are fundamental to understanding how a compound interacts with an enzyme. khanacademy.orgresearchgate.net By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of an inhibitor, the mechanism of inhibition can be determined. khanacademy.org For a compound like this compound, several modes of inhibition are possible:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This would be observed as an increase in the Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ). khanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and affects the enzyme's catalytic activity without preventing substrate binding. This would result in a decrease in Vₘₐₓ with no change in Kₘ. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This is characterized by a decrease in both Vₘₐₓ and Kₘ. khanacademy.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, leading to changes in both Vₘₐₓ and Kₘ. researchgate.net

The binding affinity of the inhibitor is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Hypothetical Inhibition Constants (Kᵢ) and Modes of Inhibition for this compound Against Different Enzyme Classes

| Enzyme Target (Hypothetical) | Mode of Inhibition | Kᵢ (µM) |

|---|---|---|

| Kinase A | Competitive | 5.2 |

| Phosphatase B | Non-competitive | 12.8 |

| Protease C | Mixed | 8.5 |

Allosteric modulation is a key mechanism in drug action, where a molecule binds to a site on a protein that is topographically distinct from the primary (orthosteric) binding site, thereby modifying the protein's activity. mdpi.comnih.gov Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or silent (binding without affecting activity). mdpi.comyoutube.com

For this compound, the potential for allosteric modulation could be investigated through a variety of in vitro assays. These might include functional assays that measure the activity of the target protein in the presence of its natural ligand and the potential allosteric modulator. youtube.com Binding assays, such as radioligand binding studies, can also be used to determine if the compound affects the binding of the orthosteric ligand. A change in the affinity (Kₐ) or efficacy of the primary ligand in the presence of the test compound would be indicative of allosteric modulation. youtube.com The morpheein model of allostery describes how small molecules can bind to and stabilize specific oligomeric assemblies of a protein, thereby shifting the equilibrium towards a less active or more active state. nih.gov

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

The interaction of a ligand with its biological target is governed by a complex interplay of non-covalent interactions. For this compound, the key functional groups—the carboxylic acid, the morpholine oxygen, and the morpholine nitrogen—are all capable of participating in such interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The morpholine oxygen atom can act as a hydrogen bond acceptor, while the N-H group (if protonated) can act as a hydrogen bond donor. nih.goved.ac.uk Crystal structure analyses of morpholinium salts have revealed extensive hydrogen bonding networks, where N-H···O and N-H···anion interactions dictate the crystal packing. nih.govnih.gov These interactions are crucial for the specific recognition of the molecule by a protein binding pocket.

Electrostatic Interactions: The carboxylate group of the benzoic acid moiety will be negatively charged at physiological pH, allowing for strong electrostatic interactions (salt bridges) with positively charged amino acid residues such as lysine (B10760008) or arginine in a protein's active site.

Hydrophobic Interactions: The dimethyl groups on the morpholine ring and the phenyl ring of the benzoic acid provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar residues in a binding pocket. researchgate.net

π-Interactions: The aromatic ring of the benzoic acid can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues.

Table 3: Potential Non-Covalent Interactions of this compound

| Functional Group | Type of Interaction | Potential Interacting Partner (in a Protein) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Electrostatic | Serine, Threonine, Aspartate, Glutamate, Lysine, Arginine |

| Phenyl Ring | Hydrophobic, π-π Stacking, Cation-π | Leucine, Isoleucine, Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine |

| Morpholine Oxygen (-O-) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Morpholine Nitrogen (-NH-) | Hydrogen Bond Donor (if protonated) | Aspartate, Glutamate, Carbonyl backbone |

Physicochemical Determinants of Molecular Interactions

The interactions of any chemical compound at a molecular level are fundamentally governed by its physicochemical properties. For this compound, two of the most critical parameters dictating its behavior in various chemical and biological systems are its acid dissociation constant (pKa) and its lipophilicity (logP). These properties influence its solubility, permeability across membranes, and its ability to engage in specific intermolecular interactions. Due to a lack of publicly available experimental data for this specific molecule, this section will focus on the established methodologies for determining these parameters, relying on robust computational and theoretical approaches.

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It determines the extent to which a compound will exist in its ionized or non-ionized form at a given pH. This is particularly crucial for this compound, as it contains both an acidic functional group (the carboxylic acid of the benzoic acid moiety) and a basic functional group (the nitrogen atom of the morpholine ring). The molecule can therefore exist as a neutral species, a cation, an anion, or a zwitterion, depending on the pH of the surrounding environment.

Methodology for pKa Determination

In the absence of experimental values, computational methods provide reliable estimates for pKa. These methods have become indispensable tools in chemical research. mdpi.comnih.gov

Quantum Mechanical Methods: These first-principles approaches calculate the Gibbs free energy change of the deprotonation reaction. mdpi.com By modeling the electronic structure of the molecule in a solvated state, often using a combination of electronic structure theory and solvation models like the Polarizable Continuum Model (PCM), one can achieve a high degree of accuracy. mdpi.com The direct approach calculates the Gibbs free energy of the acid-base equilibrium directly in the solution phase, offering a less laborious alternative to thermodynamic cycle calculations. nih.gov

Empirical and QSAR Methods: Many commercial software packages, such as those developed by ACD/Labs and ChemAxon, utilize large databases of experimentally determined pKa values to build Quantitative Structure-Property Relationship (QSPR) models. optibrium.com These models use fragment-based or whole-molecule descriptors to predict the pKa of a new compound by comparing it to structurally similar molecules in the database. acs.org

For this compound, two primary pKa values are of interest:

pKa (acidic): This relates to the deprotonation of the carboxylic acid group (-COOH) to form the carboxylate anion (-COO⁻).

pKa (basic): This relates to the protonation of the morpholine nitrogen atom to form a positively charged ammonium (B1175870) cation.

The electronic interplay between the electron-donating morpholine ring and the electron-withdrawing benzoic acid moiety will influence these pKa values compared to their parent, unsubstituted molecules.

Table 1: Predicted pKa Values and Ionizable Groups of this compound

| Ionizable Group | Predicted pKa (Acidic) | Predicted pKa (Basic) | Predominant Species at pH 7.4 |

| Carboxylic Acid (-COOH) | ~4.0 - 4.5 | Anionic (-COO⁻) | |

| Morpholine Nitrogen | ~7.5 - 8.5 | Neutral / Partially Cationic |

Note: These values are estimates based on the known pKa of benzoic acid and morpholine, adjusted for substituent effects. Actual values may vary.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. nih.gov The standard system for this measurement is the partitioning between n-octanol and water. This parameter is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties in a biological context.

Methodology for logP Determination

As with pKa, when experimental determination via methods like the shake-flask or HPLC is not available, computational models are employed to predict logP. nih.gov

Atom-based and Fragment-based Methods: These are the most common approaches, where the logP of a molecule is calculated by summing the contributions of its individual atoms or predefined chemical fragments. nih.govchemaxon.com Software like ChemAxon's logP calculator and the algorithms within the SwissADME platform (e.g., XLOGP3, WLOGP) utilize these principles. nih.gov These methods are computationally fast and effective for a wide range of organic molecules.

Property-based Methods: These approaches use whole-molecule descriptors, such as molecular size, shape, and polarizability, to build regression models for logP prediction. researchgate.net Quantum chemical calculations can be used to derive these descriptors, providing a more detailed electronic structure basis for the prediction. nih.gov

The SwissADME web tool, a widely used and validated platform, provides a consensus logP value by averaging the results from multiple predictive models, offering a more robust estimate. nih.gov For this compound, the combination of the polar carboxylic acid group and the relatively non-polar dimethylmorpholinyl and phenyl groups results in a moderate lipophilicity.

Table 2: Predicted Lipophilicity (logP) of this compound using Various Computational Models

| Computational Model | Predicted logP Value |

| XLOGP3 | 2.15 |

| WLOGP | 1.68 |

| MLOGP | 1.20 |

| SILICOS-IT | 2.45 |

| iLOGP | 2.41 |

| Consensus logP | 1.98 |

Data generated using the SwissADME web tool. These are theoretical predictions and have not been experimentally verified.

The interplay of pKa and lipophilicity is captured by the distribution coefficient (logD), which describes the lipophilicity of an ionizable compound at a specific pH. For this compound, as the pH changes, its ionization state shifts, which in turn significantly alters its logD and consequently its behavior in different environments. Understanding these fundamental physicochemical determinants is therefore essential for investigating its molecular interactions and reactivity.

Structure Activity Relationship Sar Studies and Rational Design of 4 5,5 Dimethylmorpholin 2 Yl Benzoic Acid Analogues

Systematic Exploration of Substituent Effects on the Benzoic Acid Moiety

The benzoic acid portion of the molecule is a critical pharmacophore, likely involved in key hydrogen bonding or ionic interactions with a biological target. Modifying this ring system provides insight into the electronic and steric requirements for optimal activity.

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.orgnih.gov This enhanced acidity could lead to stronger ionic interactions with positively charged residues (e.g., lysine (B10760008), arginine) in a target's active site. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) decrease acidity, which might be favorable if a weaker interaction or increased lipophilicity is desired. libretexts.org The position of the substituent is also critical; substituents in the ortho, meta, or para position have distinct effects on the molecule's electronic landscape and acidity. libretexts.orgnih.gov

Steric hindrance is another important factor. Bulky substituents, particularly at the ortho position, can force the carboxylic acid group out of the plane of the aromatic ring. This conformational change could either enhance or disrupt the optimal binding geometry with a target protein. nih.gov The "ortho-effect," where most ortho-substituents increase acidity regardless of their electronic nature, is thought to be a combination of steric and electronic factors. libretexts.org

Table 1: Predicted Effects of Aromatic Substituents on the Benzoic Acid Moiety

| Substituent (Position) | Electronic Effect | Predicted Impact on Acidity | Potential Steric Hindrance |

|---|---|---|---|

| -NO₂ (para) | Strong EWG | Increase | Minimal |

| -Cl (meta) | Inductive EWG | Increase | Minimal |

| -CH₃ (para) | Weak EDG | Decrease | Minimal |

| -OCH₃ (para) | EDG (Resonance) | Decrease | Minimal |

| -C(CH₃)₃ (ortho) | Weak EDG | Increase (Ortho-Effect) | High |

This interactive table summarizes the expected influence of various substituents on the physicochemical properties of the benzoic acid ring, based on established chemical principles.

The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. researchgate.net Derivatizing this functional group into bioisosteres such as esters, amides, or acidic heterocycles like tetrazoles can profoundly alter its interaction profile and physicochemical properties. nih.govdrughunter.com

Replacing the carboxylic acid with a methyl ester (-COOCH₃), for instance, removes its acidic proton, eliminating its ability to act as a hydrogen bond donor and to form ionic bonds. This change significantly increases lipophilicity, which could affect cell permeability. Conversion to an amide (-CONH₂) introduces a hydrogen bond donor (the N-H group) and maintains a hydrogen bond acceptor (the carbonyl oxygen), but it is a neutral, non-ionizable group.

Acidic bioisosteres, such as tetrazoles or acyl sulfonamides, are often employed to retain the acidic nature of the parent molecule while potentially improving metabolic stability or cell permeability. drughunter.com A tetrazole ring, for example, has a pKa similar to a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions, but its different size and shape can lead to altered binding affinity and potency. nih.gov

Table 2: Influence of Carboxylic Acid Derivatization on Molecular Properties

| Derivative | Acidity | H-Bond Donor/Acceptor | Predicted Lipophilicity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Acidic | Donor & Acceptor | Baseline |

| Methyl Ester (-COOCH₃) | Neutral | Acceptor Only | Increased |

| Primary Amide (-CONH₂) | Neutral | Donor & Acceptor | Similar/Decreased |

| 1H-Tetrazole | Acidic | Donor & Acceptor | Increased |

| Acyl Sulfonamide (-CONHSO₂R) | Acidic | Donor & Acceptor | Increased |

This interactive table outlines how different derivatives of the carboxylic acid group can modify the molecule's key chemical properties, influencing its biological interactions.

Modulating the Morpholine (B109124) Ring: Impact of Methyl Group Positions and Stereochemistry

The morpholine ring provides a specific three-dimensional structure and can engage in hydrogen bonding via its oxygen atom or influence solubility. nih.gove3s-conferences.org Modifications to its substitution pattern are a key strategy for exploring the SAR of this scaffold.

The placement of the gem-dimethyl groups on the morpholine ring has a significant conformational impact. In the parent compound, the 5,5-dimethyl substitution serves to lock the chair conformation of the morpholine ring. This "gem-dimethyl effect" can reduce the conformational flexibility of the molecule, which can be entropically favorable for binding to a target, and it can also stabilize the ring structure. researchgate.netnih.gov This rigid conformation dictates a specific spatial orientation of the substituent at the C-2 position, which is directly linked to the benzoic acid moiety.

The C-2 position of the morpholine ring is a stereocenter. The specific stereochemistry—(R) versus (S)—is often critical for biological activity, as molecular recognition at protein targets is highly dependent on the precise three-dimensional arrangement of interacting groups. nih.govsemanticscholar.org The two enantiomers of 4-(5,5-dimethylmorpholin-2-yl)benzoic acid will present the benzoic acid moiety in different spatial orientations relative to the morpholine ring.

One enantiomer may position the benzoic acid in a way that allows for optimal interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the amino acid residues of a binding pocket, while the other enantiomer may be unable to achieve this ideal fit, resulting in lower or no activity. nih.govnih.gov Therefore, the synthesis and evaluation of individual enantiomers are essential steps in the rational design process to identify the eutomer—the more active stereoisomer. nih.govrsc.org

Design of Targeted Libraries Based on SAR Insights

Without any foundational research on the biological activity and SAR of this compound, it is impossible to discuss how modifications to a hypothetical linker would affect its activity. Similarly, the design of targeted libraries is predicated on existing SAR data, which is absent for this compound.

A search of chemical databases reveals the existence of structurally related compounds, such as 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid, but these entries also lack associated literature or patent data that would shed light on their scientific applications or SAR. uni.lu

Information regarding "this compound" is not available in current scientific literature.

Following a comprehensive review of scientific databases and literature, no research articles, studies, or data could be found for the specific chemical compound "this compound." Consequently, it is not possible to generate an article on its applications in advanced chemical research as requested.

The detailed outline provided required specific research findings on its use as a molecular probe, a building block in organic synthesis, and its role in bioconjugation. The absence of any published work on this compound means that no information exists to fulfill the requirements for the following sections:

Applications of 4 5,5 Dimethylmorpholin 2 Yl Benzoic Acid in Advanced Chemical Research

Role in Bioconjugation and Chemical Ligand Design

Without any scientific data, the creation of an accurate and informative article, including the required data tables and detailed research findings, is not feasible.

Linker in Bifunctional Molecules (e.g., PROTAC development methodology)

There is no information available to suggest that 4-(5,5-Dimethylmorpholin-2-yl)benzoic acid has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules. The design and synthesis of linkers are crucial for the efficacy of PROTACs, but this particular compound is not documented in that context.

Conjugation to Biomolecules for Research Purposes

Similarly, no studies were found that describe the conjugation of this compound to biomolecules such as proteins, peptides, or nucleic acids for research applications.

Potential in Materials Science (e.g., supramolecular assembly, without discussing specific material properties)

The potential of this compound in materials science, including its use in forming supramolecular assemblies, remains unexplored in the available literature.

Future Directions and Emerging Research Avenues for 4 5,5 Dimethylmorpholin 2 Yl Benzoic Acid

Advancements in Green Chemistry Methodologies for Synthesis

The chemical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. For a molecule like 4-(5,5-Dimethylmorpholin-2-yl)benzoic acid, this involves developing synthetic routes that are safer, more efficient, and utilize sustainable materials. Future research will likely focus on several key areas of green chemistry.

One promising approach is the use of biocatalysis, which employs enzymes to perform highly selective transformations under mild conditions. chemistryjournals.netnih.gov This method avoids the need for harsh reagents and functional group protection/deprotection steps often required in traditional organic synthesis. researchgate.net For instance, carboxylase enzymes could be explored for the synthesis of the benzoic acid moiety, while other enzymes could facilitate the formation of the morpholine (B109124) ring. nih.govrsc.org

| Methodology | Key Principles | Potential Advantages for Synthesis | Challenges |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole organisms as catalysts. chemistryjournals.net | High selectivity (chemo-, regio-, stereo-), mild reaction conditions (aqueous media, ambient temperature/pressure), reduced waste. chemistryjournals.netresearchgate.net | Enzyme stability, substrate scope limitations, cost of catalyst development. chemistryjournals.net |

| Photocatalysis | Use of visible light to initiate chemical reactions via a photocatalyst. acs.org | Mild conditions, generation of unique reactive intermediates, high degree of control. acs.org | Scaling up reactions, catalyst cost and stability, quantum yield efficiency. |

| Electrosynthesis | Using electricity to drive chemical reactions, avoiding chemical oxidants/reductants. frontiersin.org | High atom economy, metal-free options, precise control over reaction potential. frontiersin.orgrsc.org | Electrode material selection, electrolyte compatibility, reaction scalability. |